molecular formula C10H18O2 B1203089 Citronellic acid CAS No. 502-47-6

Citronellic acid

Cat. No.: B1203089
CAS No.: 502-47-6
M. Wt: 170.25 g/mol
InChI Key: GJWSUKYXUMVMGX-UHFFFAOYSA-N
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Description

It is a β-methyl branched acid with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . This compound is known for its pleasant lemon-like aroma and is used in various applications, including perfumery and flavoring.

Mechanism of Action

Target of Action

Citronellic acid, also known as 3,7-dimethyl-6-octenoic acid , is a monoterpenoid It’s known that monoterpenoids can interact with a variety of biological targets, including proteins, enzymes, and cell membranes, influencing their function and structure .

Mode of Action

It’s suggested that this compound might be produced through the conversion of citral to citronellal followed by the oxidation of citronellal . The interaction of this compound with its targets often results in changes to the target’s function, potentially leading to various biological effects .

Biochemical Pathways

This compound is involved in the bioconversion of monoterpene alcohols, geraniol and nerol, to geranic acid and this compound in yeast culture . This suggests that this compound might play a role in the metabolism of these monoterpenes.

Pharmacokinetics

As a monoterpenoid, it’s likely that this compound is lipophilic, which could influence its absorption and distribution within the body

Result of Action

It’s known that monoterpenoids can have various biological activities, including antimicrobial, anti-inflammatory, and antitumor effects . In particular, phosphatidylcholine covalently bonded with this compound exhibits higher antiproliferative activity towards certain cancer cell lines compared to the free form of this compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds, pH, temperature, and light exposure could potentially affect the stability and activity of this compound . .

Biochemical Analysis

Biochemical Properties

Citronellic acid plays a crucial role in biochemical reactions, particularly in the bioconversion of monoterpene alcohols. It interacts with several enzymes, including alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH), which catalyze the oxidation of citronellal to this compound. These enzymes are encoded by genes such as ADH1, ADH3, ADH4, and SFA1 in yeast strains . The interaction between this compound and these enzymes is essential for the production of other terpenoids and aromatic compounds.

Cellular Effects

This compound influences various cellular processes, including cell viability and melanin biosynthesis. Studies have shown that this compound, along with its derivatives, affects the production of melanin in melanocytes. It has been observed to inhibit tyrosinase activity and intracellular tyrosinase expression, which are key factors in melanin production . Additionally, this compound impacts cell signaling pathways and gene expression related to melanin biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The conversion of citronellal to this compound involves the oxidation process catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases. These enzymes facilitate the transfer of electrons, leading to the formation of this compound . The molecular mechanism also includes the regulation of gene expression related to these enzymatic activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been shown to be relatively stable under controlled conditions, with its degradation primarily influenced by environmental factors such as temperature and pH . Long-term studies have indicated that this compound can maintain its biochemical activity over extended periods, making it a valuable compound for various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can have beneficial effects, such as antioxidant and anti-inflammatory properties. High doses may lead to toxic or adverse effects, including skin irritation and potential toxicity . It is essential to determine the appropriate dosage to maximize the benefits while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the metabolism of monoterpenes. It is produced through the oxidation of citronellal and further participates in the synthesis of other terpenoids and aromatic compounds. The metabolic pathway includes the conversion of citronellal to this compound, followed by its activation to citronellyl-CoA, which enters the central metabolic pathways . Enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases play a significant role in these processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound is influenced by its solubility and affinity for different cellular compartments . These interactions ensure that this compound reaches its target sites to exert its biochemical effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it performs its biochemical functions. It is primarily found in the cytoplasm and associated with cellular membranes. The localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific organelles . This subcellular localization is crucial for its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Citronellic acid can be synthesized through several methods. One common approach involves the acidolysis of egg-yolk phosphatidylcholine with this compound using lipase as a catalyst . This biotechnological method is advantageous due to its mild conditions and high yield.

Another synthetic route involves the conversion of citronellal to this compound through oxidation reactions. This process can be catalyzed by enzymes such as alcohol dehydrogenase .

Industrial Production Methods: Industrial production of this compound often involves the extraction of citronellal from natural sources such as citronella oil, followed by its oxidation to this compound. This method is preferred due to the abundance of citronella oil and the relatively simple conversion process .

Chemical Reactions Analysis

Types of Reactions: Citronellic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols, acid catalysts like sulfuric acid.

Major Products Formed:

    Oxidation: this compound from citronellal.

    Reduction: Citronellol from this compound.

    Substitution: Esters of this compound.

Comparison with Similar Compounds

    Geranic Acid: Another terpenoid acid with a similar structure but different functional groups.

    Nerolic Acid: A stereoisomer of geranic acid with similar properties.

    Citronellal: A precursor to citronellic acid with a strong lemon scent.

Properties

IUPAC Name

3,7-dimethyloct-6-enoic acid
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InChI

InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWSUKYXUMVMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1047106
Record name Citronellic acid
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Molecular Weight

170.25 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS], Solid, Colourless liquid; smokey, whisky aroma
Record name Citronellic acid
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Record name Citronellic acid
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Record name 3,7-Dimethyl-6-octenoic acid
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Boiling Point

121.00 to 122.00 °C. @ 1.00 mm Hg
Record name Citronellic acid
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Solubility

slightly, Insoluble in glycerol, water; soluble in most fixed oils, propylene glycol, soluble (in ethanol)
Record name Citronellic acid
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Record name 3,7-Dimethyl-6-octenoic acid
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Density

0.920-0.926 (20°)
Record name 3,7-Dimethyl-6-octenoic acid
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CAS No.

502-47-6
Record name Citronellic acid
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Record name Citronellic acid
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Record name 6-Octenoic acid, 3,7-dimethyl-
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Record name Citronellic acid
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Record name Citronellic acid
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Record name CITRONELLIC ACID
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Record name Citronellic acid
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Melting Point

257 °C
Record name Citronellic acid
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Synthesis routes and methods I

Procedure details

In a 100 ml autoclave, the inside atmosphere of which had previously been replaced with argon, were placed 0.34 g (2 mmoles) of geranic acid, 20 ml of methanol, and 0.39 g (2 mmoles) of dicyclohexylmethylamine. Then, 5.6 mg (0.007 mmole) of Ru((+)-BINAP)(O2CCH3)2 prepared according to the same manner as in Referential Example 3 except using (+)-BINAP in place of (-)-BINAP was added to the mixture to perform hydrogenation for 12 hours at a hydrogen pressure of 100 kg/cm2 and at a reaction temperature of 25° C. Thereafter, the solvent was distilled off to provide 0.34 g of citronellic acid.
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ru((+)-BINAP)(O2CCH3)2
Quantity
5.6 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Citronellol is oxidized with a chromate-type oxidizing agent (e.g., Jones reagent) to the carboxylic acid which is then esterified to give an ester of citronellic acid. The double bond is converted into an epoxide by a peroxide as described in Step 4. And then, the epoxide is oxidatively cleaved with a periodate to give an aldehyde, which is converted into the olefinic compound by convention Wittig reaction using trimethylphosphonium bromide and a base. The compound thus prepared is condensed with dimethyl methylphosphonate in the presence of base to give the desired compound. When an optically active compound such as (S)-(-)-citronellol is used as a starting material and allowed to react in the same manner, (S)-dimethyl 2-oxo-4-methyl-7-octenylphosphonate is prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citronellic acid
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Reactant of Route 5
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Reactant of Route 6
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